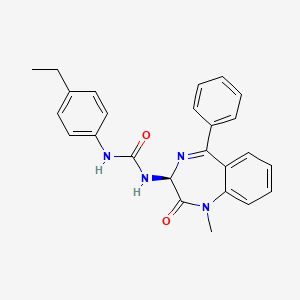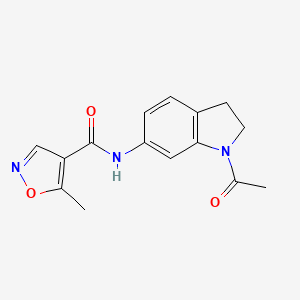![molecular formula C10H18N4O4S B2598955 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide CAS No. 2034424-92-3](/img/structure/B2598955.png)
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a coupling reagent in peptide synthesis and other condensation reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with butane-1-sulfonamide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide undergoes various types of chemical reactions, including:
Condensation Reactions: It is commonly used in the condensation of carboxylic acids and amines to form amides.
Esterification: It can also facilitate the esterification of carboxylic acids with alcohols.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in tetrahydrofuran (THF) with the presence of N-methylmorpholine.
Esterification: Conducted in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol with N-methylmorpholine.
Major Products
Applications De Recherche Scientifique
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the corresponding amides, esters, or other derivatives . The process releases a molecule of N-methylmorpholinium and 4,6-dimethoxy-1,3,5-triazin-2-ol .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide is unique due to its specific structure that allows it to act as an efficient coupling reagent in various organic reactions. Its ability to facilitate both amide and ester formation under mild conditions makes it a versatile tool in synthetic chemistry .
Propriétés
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4S/c1-4-5-6-19(15,16)11-7-8-12-9(17-2)14-10(13-8)18-3/h11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVUNPYVSCFQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1=NC(=NC(=N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2598873.png)
![3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2598875.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2598878.png)

![(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2598883.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2598884.png)
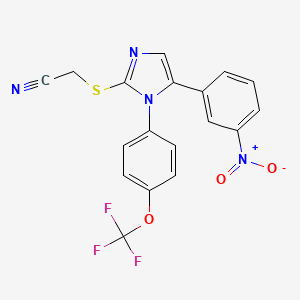
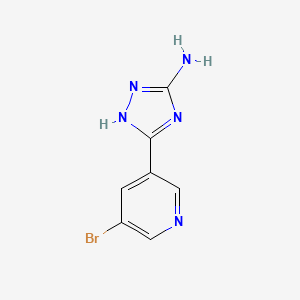
![1-(4-methylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2598888.png)
![2-[8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2598889.png)
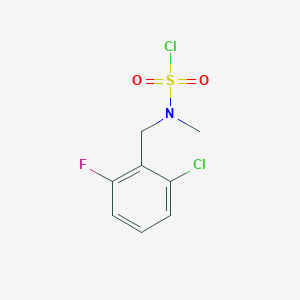
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2598892.png)
